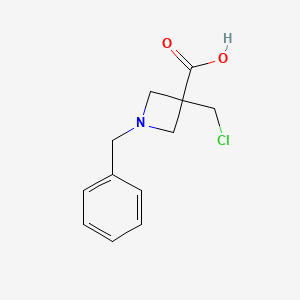
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropionyl chloride.
Formation of Azetidine Ring: The reaction between benzylamine and 3-chloropropionyl chloride forms an intermediate, which undergoes cyclization to form the azetidine ring.
Functionalization: The azetidine ring is further functionalized to introduce the carboxylic acid group at the 3-position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid can be compared with other azetidine derivatives, such as:
2-Methylazetidine: Known for its use in peptidomimetics and nucleic acid chemistry.
3-Chloroazetidine: Used in the synthesis of various heterocyclic compounds.
Azetidine-2-carboxylic acid: An amino acid analog with applications in medicinal chemistry
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
1-benzyl-3-(chloromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-7-12(11(15)16)8-14(9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
Clé InChI |
RFLMESZEPQFJCX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC2=CC=CC=C2)(CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)






![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)




